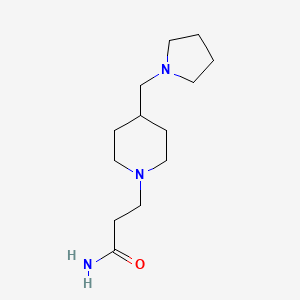![molecular formula C7H12N2O B14889766 1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
1,3-Diazabicyclo[3.2.2]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazabicyclo[3.2.2]nonan-4-one is a bicyclic organic compound with the molecular formula C7H12N2O. It is a white solid with basic properties and is known for its instability at room temperature, making it prone to hydrolysis . This compound is commonly used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions .
Métodos De Preparación
1,3-Diazabicyclo[3.2.2]nonan-4-one can be synthesized through various organic synthesis reactions. One common method involves the reaction of quinuclidin-3-one with diazomethane . Another method includes the reaction of potassium ethoxide with a precursor compound in toluene, followed by treatment with concentrated hydrochloric acid . The specific synthetic route can be chosen based on the desired reaction conditions and the availability of reagents .
Análisis De Reacciones Químicas
1,3-Diazabicyclo[3.2.2]nonan-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions are common, where the compound reacts with different reagents to replace specific functional groups.
Hydrolysis: Due to its instability, this compound readily undergoes hydrolysis, especially in the presence of water.
Common reagents used in these reactions include diazomethane, potassium ethoxide, and hydrochloric acid . The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,3-Diazabicyclo[3.2.2]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a base catalyst in organic synthesis, particularly in asymmetric synthesis reactions.
Biology: The compound’s basic properties make it useful in various biological studies, including enzyme catalysis and protein interactions.
Mecanismo De Acción
The mechanism of action of 1,3-Diazabicyclo[3.2.2]nonan-4-one involves its basic properties, which allow it to act as a catalyst in various chemical reactions. It interacts with molecular targets by donating or accepting protons, facilitating the formation or breaking of chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reactants .
Comparación Con Compuestos Similares
1,3-Diazabicyclo[3.2.2]nonan-4-one can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: This compound is also used as a base catalyst but has a different molecular structure and properties.
1,4-Diazabicyclo[3.2.2]nonane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific bicyclic structure and its instability, which makes it particularly useful in certain catalytic reactions where other compounds may not be as effective .
Propiedades
IUPAC Name |
1,3-diazabicyclo[3.2.2]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-6-1-3-9(4-2-6)5-8-7/h6H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVROPXDAWLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
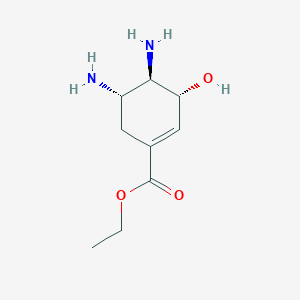

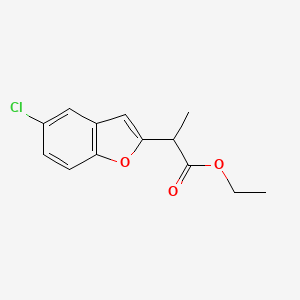
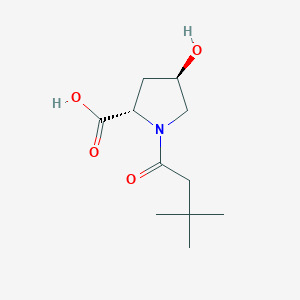
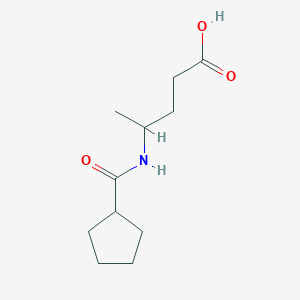
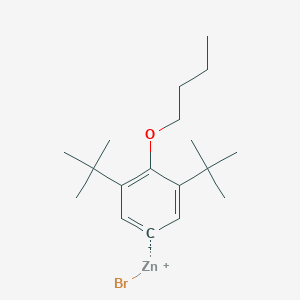
![cis-tert-butyl 4-Oxohexahydro-2H-pyrano[3,2-c]pyridine-6(7H)-carboxylate](/img/structure/B14889737.png)
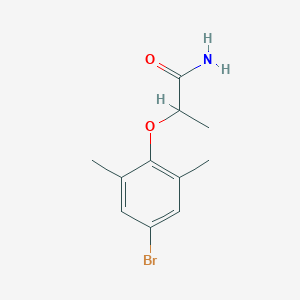
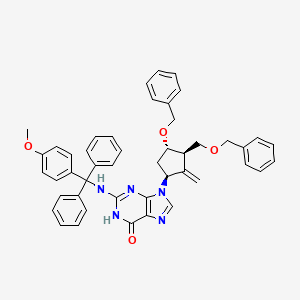


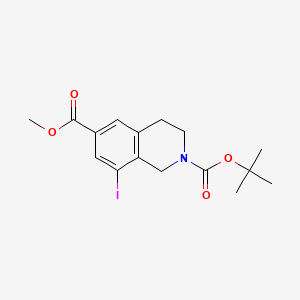
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
